SWI3 protein
Description
Properties
CAS No. |
146481-59-6 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Synonyms |
SWI3 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Features of Swi3 Protein
Identification and Characterization of Conserved Domains
SWI3 proteins typically contain several conserved domains, with the SWIRM and SANT domains being particularly prominent and essential for function. yeastgenome.orgnih.govmaxapress.com Other functional motifs and regions also contribute to the protein's role.
The SWIRM Domain: Structure, DNA, and Nucleosome Binding Properties
The SWIRM (Swi3p/Rsc8p/Moira) domain is a conserved alpha-helical module approximately 85 amino acids in length. pnas.orggrassius.orgebi.ac.uk Structural studies, including high-resolution crystal structures of the yeast Swi3 SWIRM domain, reveal a globular four-helix bundle containing an embedded helix-turn-helix (HTH) motif. pnas.orggrassius.orgebi.ac.ukpnas.org The HTH motif is commonly associated with DNA-binding proteins. pnas.orggrassius.orgpnas.org
Research has demonstrated that the Swi3 SWIRM domain can bind to both free DNA and mononucleosomes with high and comparable affinity. pnas.orgpnas.org This suggests a role for the SWIRM domain in targeting the SWI/SNF complex to nucleosomes through direct interaction with DNA. pnas.orgpnas.org Studies involving mutations in the Swi3 SWIRM domain have shown that alterations in residues within or near the HTH motif, particularly in the α4 helix and flanking loops, can impair DNA-binding activity in vitro and lead to growth defects in vivo, supporting its role in nucleosome targeting. pnas.orgpnas.org
Here is a summary of key features of the SWIRM domain:
| Feature | Description |
| Structure | Globular four-helix bundle with an embedded helix-turn-helix (HTH) motif. pnas.orggrassius.orgebi.ac.ukpnas.org |
| Size | Approximately 85 amino acids. grassius.orgebi.ac.uk |
| Binding Properties | Binds free DNA and mononucleosomes. pnas.orgpnas.org |
| Functional Role | Nucleosome targeting, protein stability, complex integrity. pnas.orgpnas.org |
| Location in SWI3 (Yeast) | Residues 311-395. yeastgenome.org |
The SANT Domain: Structural Relationships and Functional Implications
The SANT (Swi3, Ada2, N-CoR, TFIIIB) domain is another conserved motif found in SWI3 proteins, typically around 50 amino acids long. ebi.ac.ukebi.ac.ukexpasy.org Structurally, the SANT domain exhibits notable similarity to the DNA-binding HTH domain found in myb-like proteins, forming a three-alpha-helix structure. ebi.ac.ukebi.ac.ukexpasy.org
Despite the structural resemblance to DNA-binding domains, SANT domains primarily function as protein-protein interaction modules rather than directly binding DNA. ebi.ac.ukebi.ac.ukexpasy.org A key functional implication of the SANT domain is its ability to bind to histone tails. ebi.ac.ukebi.ac.ukexpasy.orgresearchgate.net This interaction is proposed to be crucial for coupling histone-tail binding to the enzymatic activity of chromatin remodeling complexes, thereby facilitating nucleosome remodeling. ebi.ac.ukebi.ac.ukexpasy.orgresearchgate.net
Differences in surface charge distribution, particularly the presence of acidic patches, distinguish SANT domains from DNA-binding myb-like domains, which tend to have a more uniform distribution of positively charged residues. ebi.ac.ukexpasy.orgresearchgate.net These acidic patches in SANT domains are considered potential histone-binding surfaces. researchgate.net
In the context of the SWI/SNF complex, the two SANT domains of Swi3 have been observed to interact with and sandwich the Snf2 Anchor domain, playing a role in stabilizing the ATPase subunit within the complex. nih.gov
Other Functional Motifs and Regions
Beyond the SWIRM and SANT domains, SWI3 proteins can contain other functional motifs and regions depending on the species. For example, some plant SWI3 proteins contain a leucine (B10760876) zipper domain, which can be involved in protein self-association. nih.gov The length and sequence of regions between conserved domains can vary significantly among different SWI3 family members. nih.gov Some SWI3 variants, like Arabidopsis ATSWI3D, may also contain additional domains such as a ZnF-ZZ domain. nih.gov A SWIRM-associated region 1 domain (Pfam: PF16495) has also been identified in SWI3 proteins. maxapress.commaxapress.com
Insights from High-Resolution Structural Studies of SWI3 Protein and its Subunits
High-resolution structural studies, including crystal structures and cryo-electron microscopy (Cryo-EM), have provided significant insights into the molecular architecture of this compound and its arrangement within the SWI/SNF complex.
Crystal Structures
Crystal structures of isolated SWIRM domains, such as that from yeast Swi3, have been determined at high resolution. pnas.orgpnas.orgnih.gov These structures have been instrumental in revealing the four-helix bundle fold and the embedded HTH motif of the SWIRM domain. pnas.orgpnas.orgnih.gov
More recently, the crystal structure of the yeast Snf5-Swi3 subcomplex has been reported at a resolution of 2.65 Å. nih.govrcsb.org This structure revealed that the Snf5-Swi3 subcomplex assembles into a heterotrimer consisting of one Snf5 molecule bound to two distinct Swi3 molecules. nih.govrcsb.org This finding highlights the important role of the Snf5-Swi3 interaction in the assembly and functional integrity of the SWI/SNF complex. nih.gov
Here is a summary of the crystal structure of the yeast Snf5-Swi3 subcomplex:
| Feature | Description |
| Complex Studied | Yeast Snf5-Swi3 subcomplex |
| Resolution | 2.65 Å nih.govrcsb.org |
| Assembly | Heterotrimer (one Snf5, two Swi3 molecules) nih.govrcsb.org |
| PDB ID | 6L9J rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
Cryo-Electron Microscopy (Cryo-EM) of SWI3 in Complex Assemblies
Cryo-EM has been crucial for visualizing the structure of the large SWI/SNF complex, including the arrangement of SWI3 within it, both in nucleosome-free states and when bound to nucleosomes. nih.govnih.govresearchgate.net
Cryo-EM structures of the yeast SWI/SNF complex bound to a nucleosome at near-atomic resolution have shown that Swi3 is present as an asymmetric dimer within the complex. nih.govnih.govresearchgate.net Swi3, along with other conserved subunits like Snf12 and Snf5, forms an assembly scaffold in the body of the SWI/SNF complex. nih.govresearchgate.net
Within the complex body, SWI3 contributes to distinct modules. The C-terminal regions of Swi3 contribute to the "Spine" module, forming a four-helix bundle with Snf12. nih.gov The two SANT domains of Swi3 are located in the "Hinge" region, where they interact with the Snf2 Anchor domain and C-terminal helices of Snf12. nih.gov The N-terminal SWIRM domains of Swi3 are part of the "Arm" module and interact with the RPT domains of Snf5. nih.gov Subtle differences have been observed in the interfaces between the two Snf5 RPT domains and the two Swi3 SWIRM domains within the asymmetric dimer. nih.gov
Cryo-EM studies of the nucleosome-free yeast SWI/SNF complex have also shown that conserved subunits like Swi1 and Swi3 form the backbone of the complex and interact closely with other components.
These Cryo-EM studies provide a detailed view of how SWI3 integrates into the larger SWI/SNF complex and participates in interactions with other subunits, DNA, and nucleosomes, contributing to the complex's chromatin remodeling activity. nih.govresearchgate.net
This compound is a crucial component of the SWI/SNF chromatin remodeling complex, found in eukaryotes from yeast to humans. This protein plays a significant role in regulating gene expression by modifying chromatin structure, thereby influencing the accessibility of transcription factors and other regulatory proteins to DNA uniprot.org.
SWI3 proteins are characterized by the presence of conserved protein domains essential for their function within chromatin remodeling complexes mdpi.comnih.govyeastgenome.org. The primary domains identified in most SWI3-like proteins are the SWIRM and SANT domains mdpi.com.
The SWIRM domain (SWI3, RSC8, and MOIRA) is a small α-helical domain, approximately 85 amino acid residues in length, found in eukaryotic chromosomal proteins grassius.orgebi.ac.uk. Its structure has been revealed to form a four-helix globular domain containing a helix-turn-helix motif grassius.orgebi.ac.ukpnas.org. This motif is commonly associated with DNA-binding proteins grassius.orgpnas.org. The yeast SWI3 SWIRM structure forms a four-helix bundle with a pseudo 2-fold axis pnas.orgnih.gov.
The SANT domain, another characteristic feature of SWI3-like proteins, is homologous to the DNA-binding domain of c-Myb and is known to function as a histone tail binding module mdpi.com.
In addition to the SWIRM and SANT domains, some SWI3-like proteins also contain a SWIRM-associated region 1 (SWIRM-assoc_1) domain, which was previously identified as a leucine zipper domain mdpi.commaxapress.com. ZZ-type zinc finger domains, which contain cysteine residues involved in zinc binding and protein-protein interaction, have also been observed in some SWI3 family members, particularly in the SWI3D cluster mdpi.commaxapress.com.
The size and isoelectric point of this compound can vary between species. For instance, the Saccharomyces cerevisiae Swi3p has a length of 825 amino acids and a molecular weight of approximately 92.876 kDa, with an isoelectric point of 4.5 yeastgenome.org.
Structural Basis for this compound-Mediated Interactions this compound functions primarily as a subunit within the SWI/SNF chromatin remodeling complex uniprot.orgyeastgenome.org. Its interactions with other components of this complex, such as SWI2/SNF2 and SWI1, are critical for the assembly and functional integrity of the complex uniprot.orgrcsb.orgnih.gov. The SWIRM domain is particularly noted for its role in mediating protein-protein interactions in the assembly of chromatin-protein complexes grassius.orgebi.ac.uk.
Structural studies, including the crystal structure of the yeast Snf5-Swi3 subcomplex, have provided insights into these interactions. This subcomplex assembles into a heterotrimer consisting of one Snf5 molecule bound to two distinct Swi3 molecules rcsb.orgnih.gov. This specific arrangement is required for SWI/SNF function in yeast nih.gov.
The SWIRM domain of Swi3 has also been shown to bind directly to DNA and mononucleosomes with high affinity pnas.orgnih.govpnas.org. This DNA and nucleosome binding capability is consistent with a nucleosome targeting function for the SWIRM domain pnas.orgnih.govpnas.org. Functional analysis of mutations within the SWIRM domain has demonstrated that these mutations can impair DNA-binding activity and affect growth, highlighting the importance of this domain for in vivo function pnas.orgnih.govpnas.org. Residues within and around the C-terminal helix of the SWIRM domain are implicated in DNA binding researchgate.net.
The SANT domain is proposed to be essential for binding to non-acetylated histone tails researchgate.net. This interaction contributes to the complex's ability to recognize and interact with nucleosomes.
The structural basis of protein-protein interactions often involves specific interaction surfaces and can exhibit flexibility to facilitate binding nih.govnih.gov. While atomic-resolution structures of the entire SWI/SNF complex are not yet available due to its dynamic nature and multiple subunits, structural studies of individual domains and subcomplexes, like the Snf5-Swi3 heterotrimer, provide crucial details about how SWI3 interacts with its partners and with DNA/nucleosomes rcsb.orgnih.govwikipedia.org.
Swi3 Protein As a Core Subunit of Atp Dependent Chromatin Remodeling Complexes
Composition and Assembly of SWI3-Containing SWI/SNF Complexes
SWI/SNF complexes are large, multi-subunit molecular machines. nih.govoup.comnih.gov Their composition can vary, leading to different subtypes with specialized functions, such as the canonical BAF (cBAF), polybromo-associated BAF (pBAF), and non-canonical BAF (ncBAF) complexes in mammals. wikipedia.orgnih.gov Despite this diversity, a core set of subunits is conserved across species and complex types. royalsocietypublishing.orgnih.govfrontiersin.org SWI3 is consistently found as a core subunit within these complexes. yeastgenome.orgfrontiersin.orgnih.gov
The assembly of SWI/SNF complexes is a complex process involving the hierarchical interaction of its subunits. In mammals, the assembly pathway involves the dimerization of SMARCC subunits (the human homologs of yeast SWI3), followed by the formation of an initial core module with SMARCD subunits. nih.gov This core module then incorporates other components, eventually leading to the formation of distinct BAF, PBAF, or ncBAF complexes. nih.gov The SWI3 protein, or its homologs like SMARCC1 and SMARCC2 in humans, is integral to the formation of the core module, acting as a scaffold for the assembly of other subunits. pnas.orgnih.gov
Stoichiometry and Subunit Organization within the Core Complex
The core of the SWI/SNF complex, sufficient for basic chromatin remodeling activity in vitro, typically consists of a SWI2/SNF2-type ATPase subunit, one SNF5 subunit, and two copies of SWI3 subunits. nih.govresearchgate.net In yeast, the SWI/SNF complex is composed of 11 different subunits, including two copies of SWI3. uniprot.org Human SWI/SNF complexes (BAF and PBAF) also contain SMARCC1 and SMARCC2 (SWI3 homologs), which form a dimer. researchgate.net These core subunits, along with the ATPase (BRG1 or BRM in mammals), are essential for the ATP-dependent chromatin remodeling activity. royalsocietypublishing.orgmdpi.com
Structural studies, including cryo-electron microscopy, have provided insights into the organization of subunits within the SWI/SNF complex. In the yeast SWI/SNF complex bound to a nucleosome, the SNF2 ATPase, SNF5, and an asymmetric dimer of SWI3 make up an assembly scaffold within the body module of the complex. royalsocietypublishing.org The this compound contains conserved domains, such as the SWIRM and SANT domains, which are important for its function and interaction with other subunits and DNA. yeastgenome.orgpnas.org The SWIRM domain, for instance, has structural homology to helix-turn-helix DNA-binding domains and contributes to this compound stability and complex integrity. pnas.org
A simplified representation of the core SWI/SNF complex subunit stoichiometry based on research findings:
| Subunit Type | Yeast SWI/SNF | Human BAF/PBAF (SMARCC1/SMARCC2) |
| ATPase (Snf2/BRG1/BRM) | 1 | 1 |
| SNF5 (Snf5/SMARCB1) | 1 | 1 |
| SWI3 (Swi3/SMARCC1/2) | 2 | 2 (as a dimer) |
Note: This table represents the minimal core complex composition reported to be sufficient for in vitro remodeling activity. The full complexes are larger and contain additional subunits.
Role of SWI3 in Complex Integrity and Stability
SWI3 plays a crucial role in maintaining the structural integrity and stability of the SWI/SNF complex. royalsocietypublishing.orgresearchgate.netpnas.org Studies have shown that Swi3p is required for the full structural integrity of the SWI/SNF complex in yeast. yeastgenome.org The SWIRM domain of SWI3 is particularly important for maintaining the stability of the this compound itself and the integrity of the SWI/SNF complex. pnas.org Mutations in the SWIRM domain can lead to reduced levels of Swi3 derivatives and decreased SWI/SNF complex integrity. pnas.org
Furthermore, the formation of a subcomplex between Snf5 and Swi3 is required for the function and assembly of the SWI/SNF complex in yeast. nih.gov This highlights the importance of SWI3 in the foundational interactions that build the complex. In mammalian complexes, the dimerization of SMARCC subunits (SWI3 homologs) is an initial step in the assembly pathway, further emphasizing their role in establishing the complex structure. nih.gov The stability of certain subunits, like BAF57, is also dependent on the presence of BAF155 (SMARCC1), indicating that SWI3 homologs contribute to the stability of other complex members. nih.gov
Mechanistic Contributions of this compound to Chromatin Remodeling Activity
Nucleosome Sliding and Dynamics
Nucleosome sliding is a key activity of SWI/SNF complexes, involving the repositioning of nucleosomes along the DNA molecule. wikipedia.orgnih.govcreativebiomart.net This process alters the accessibility of DNA regions for transcription factors and other proteins. wikipedia.orgroyalsocietypublishing.orgcreativebiomart.net While the ATPase subunit directly interacts with DNA and hydrolyzes ATP to drive this movement, the other core subunits, including SWI3, are essential for coupling this energy to effective nucleosome translocation. royalsocietypublishing.orgnih.gov
The precise role of SWI3 in nucleosome sliding dynamics is linked to its position within the complex and its interactions with other subunits and potentially the nucleosome itself. The core complex, containing SWI3, is sufficient for nucleosome remodeling in vitro, indicating that SWI3 is involved in the minimal machinery required for this activity. nih.govresearchgate.net Structural studies suggest that the arrangement of the core subunits, including the SWI3 dimer, within the complex scaffold helps to properly orient the ATPase module relative to the nucleosome, which is critical for the DNA translocation that underlies nucleosome sliding. royalsocietypublishing.orgresearchgate.net
Histone Octamer Displacement and Ejection
In addition to sliding, SWI/SNF complexes can also displace or eject histone octamers from DNA, leading to the formation of nucleosome-free regions. nih.govfrontiersin.orgwikipedia.orgCurrent time information in St. Lucie County, US. This more drastic form of remodeling significantly increases DNA accessibility. Current time information in St. Lucie County, US. The core subunits, including SWI3, are involved in this process. frontiersin.orgwikipedia.orgCurrent time information in St. Lucie County, US.
Influence on DNA Accessibility within Chromatin
The primary outcome of SWI/SNF-mediated chromatin remodeling, whether through nucleosome sliding or histone octamer displacement, is the modulation of DNA accessibility. pnas.orgoup.comnih.govCurrent time information in St. Lucie County, US.creativebiomart.net By repositioning or removing nucleosomes, the complex exposes previously masked DNA sequences, making them available for binding by transcription factors, RNA polymerase, and other regulatory proteins. wikipedia.orgroyalsocietypublishing.orgcreativebiomart.netnih.gov SWI3's integral role within the core complex means it is directly involved in this process.
SWI3 contributes to DNA accessibility through several mechanisms. Firstly, its role in the assembly and stability of the complex ensures that a functional remodeling machine is present to act on chromatin. pnas.org Secondly, the core complex containing SWI3 is capable of remodeling activity that directly alters nucleosome positioning and histone-DNA contacts, thereby increasing DNA accessibility. nih.govresearchgate.net Thirdly, the SWIRM domain of SWI3 may directly interact with DNA or nucleosomes, potentially influencing the complex's targeting to specific chromatin regions or its engagement with the nucleosomal substrate. pnas.org This interaction could further facilitate the opening up of chromatin structure and enhance DNA accessibility. The ability of SWI/SNF complexes to increase DNA accessibility is critical for the regulation of gene expression. wikipedia.orgroyalsocietypublishing.orgcreativebiomart.net
Compound Names and PubChem CIDs
Functional Specialization of Distinct SWI3-Containing Remodeling Complexes
In yeast, the SWI/SNF complex, which contains SWI3, is involved in the transcriptional regulation of a significant number of genes and is required for processes such as mating-type switching and sporulation. nih.govuniprot.orgyeastgenome.org Another yeast complex, RSC (Remodel the Structure of Chromatin), also contains a SWI3 homolog (Rsc8) and is essential for mitotic growth, influencing a broader range of genes compared to the SWI/SNF complex. oup.comnih.govbiologists.com
Mammalian SWI/SNF complexes, also known as BAF (BRG1- or BRM-associated factors) and PBAF (Polybromo-associated BAF), exhibit greater complexity and diversity than their yeast counterparts. wikipedia.orgnih.gov This heterogeneity in subunit composition is thought to contribute to the specialized functions required during development and in differentiated cell types. rupress.orgroyalsocietypublishing.org Human SWI3 homologs, such as BAF155 (SMARCC1) and BAF170 (SMARCC2), are core components found in these mammalian complexes. nih.govrupress.org
Different mammalian SWI/SNF complex subtypes, like canonical BAF (cBAF) and polybromo-associated BAF (pBAF), are distinguished by the presence of unique subunits, although they share many core components, including SWI3 homologs. royalsocietypublishing.orgportlandpress.com For instance, cBAF complexes typically contain ARID1A/B and DPF1/2/3 subunits, while pBAF complexes incorporate ARID2 and PHF10, along with PBRM1 and BRD7. portlandpress.comannualreviews.org This differential subunit composition leads to functional specialization, with cBAF often implicated in regulating gene enhancers and pBAF and non-canonical BAF (ncBAF) complexes functioning at regions near gene promoters. wikipedia.org The distinct subunit compositions influence chromatin targeting and gene regulation. nih.gov
In plants, such as Arabidopsis thaliana, the SWI3 gene family has undergone duplication, resulting in four SWI3-like proteins (ATSWI3A, ATSWI3B, ATSWI3C, and ATSWI3D). nih.govresearchgate.net These different ATSWI3 proteins can form various homo- and heterodimers and interact with other SWI/SNF subunits, contributing to the assembly of distinct SWI/SNF complexes with non-redundant regulatory functions throughout plant development. nih.govresearchgate.net Mutations in different ATSWI3 genes lead to diverse developmental defects, highlighting the specialized roles of complexes containing these distinct SWI3 homologs. nih.govresearchgate.net For example, mutations in ATSWI3A and ATSWI3B can arrest embryo development, while mutations in ATSWI3C affect stature and fertility, and ATSWI3D mutations result in severe dwarfism and sterility. nih.govresearchgate.net
The functional specialization of SWI3-containing complexes is further underscored by their involvement in specific cellular processes and interactions. In Arabidopsis, ATSWI3C interacts with DELLA proteins, modulating gibberellin responses and hormonal crosstalk. oup.com ATSWI3B has also been shown to interact with SMC5, a component of the SMC5/6 complex involved in DNA repair, suggesting a role for specific SWI3-containing complexes in this process, potentially independent of chromatin remodeling activity in some contexts. pnas.org
The combinatorial assembly of SWI/SNF complexes with different ATPase subunits (e.g., BRG1 or BRM in mammals) and accessory subunits, including the various SWI3 homologs, allows for a wide array of complex compositions, each potentially possessing specialized functions in targeting and remodeling specific genomic loci. nih.govroyalsocietypublishing.org This modularity and the resulting diversity of SWI3-containing complexes are crucial for the precise regulation of gene expression and genome maintenance across different biological contexts.
Mechanisms of Swi3 Protein Mediated Transcriptional Regulation
Direct and Indirect Interactions with Transcriptional Machinery Components
SWI3, as part of the SWI/SNF complex, interacts with various components of the transcriptional machinery. These interactions can be direct, involving physical binding to transcription factors or basal transcription components, or indirect, influencing their access to DNA through chromatin remodeling.
Human SWI/SNF subunits, including the SWI3 homologs BAF155 and BAF170, have been shown to interact directly with transcription factors. For instance, BAF155 and BAF170, along with the SWI2/SNF2 homolog BRG1, directly interact with the zinc finger DNA-binding domain of EKLF. nih.gov Studies in yeast have also demonstrated that the SWI/SNF complex interacts with acidic activators such as Pho4 and Swi5. nih.gov These interactions are crucial for recruiting the SWI/SNF complex to specific genes. nih.gov The interaction between SWI3 and transcription factors can occur at an early step, potentially before the formation of the pre-initiation complex. researchgate.netharvard.edu
The SWIRM domain, found in SWI3, has been shown to bind both free DNA and mononucleosomes with comparable affinity, suggesting a role in nucleosome targeting and interaction with nucleic acids. pnas.orgpnas.org This DNA binding ability, along with interactions with other core components, highlights the multifunctional nature of the SWIRM domain in the regulation of gene expression. pnas.orgpnas.org
Recruitment of SWI3-Containing Complexes to Specific Genomic Loci
The relatively low abundance of SWI/SNF complexes suggests that specific targeting mechanisms are required to direct them to particular genes or sets of genes. nih.gov SWI3-containing complexes are primarily recruited to specific genomic loci through interactions with site-specific DNA-binding proteins, particularly transcriptional activators. nih.govresearchgate.net
Promoter and Enhancer Targeting
Transcriptional activators play a key role in recruiting the SWI/SNF complex to promoter and enhancer regions. nih.govresearchgate.net In yeast, transcriptional activators are able to target the SWI/SNF complex to upstream activation sequences (UAS) in the promoter. yeastgenome.org The interaction between the glucocorticoid receptor and SWI3 in yeast is an example of how nuclear receptors can recruit SWI/SNF to responsive genes. rupress.orgnih.gov This targeting is often mediated through direct interactions between components of the SWI/SNF complex, including SWI3, and the activation domains of transcription factors. nih.govnih.gov
In mammalian cells, the targeting of SWI/SNF homologs like BAF155/170 to enhancers can be dependent on interactions with transcription factors such as the CCAAT enhancer-binding protein (C/EBP) family and FOS-containing AP1 dimers. nih.gov Stable targeting of the human SWI/SNF complex can also require the presence of basal transcription factors like TBP. nih.gov
Studies in Arabidopsis have shown that SWI/SNF complexes bind to both promoters and terminators to regulate gene expression. oup.com While canonical binding occurs near the transcription start site, binding at gene terminators is also observed and is associated with the regulation of non-coding RNAs. oup.com
Role in DNA-Binding Protein Recruitment
Beyond being recruited by DNA-binding proteins, the SWI3-containing SWI/SNF complex can also play a role in facilitating the binding of other DNA-binding proteins by altering chromatin structure. By repositioning or removing nucleosomes, the complex can make DNA sequences more accessible to transcription factors and other regulatory proteins. ontosight.ai
The SWIRM domain of Swi3 has been shown to bind DNA and nucleosomes, contributing to the interaction of chromatin remodeling complexes with nucleosomal DNA. pnas.orgpnas.org This interaction is consistent with a nucleosome targeting function for this domain. pnas.orgpnas.org
In fission yeast, the Swi1-Swi3 complex, which functions as a replication fork protection complex, associates with chromatin through the DDT domain of Swi1 and recruits Swi3 to chromatin. plos.org While primarily involved in replication fork stability, this highlights a mechanism where one protein (Swi1) facilitates the chromatin recruitment of Swi3. plos.org
SWI3 Protein in Regulating Gene Expression Profiles
The this compound, as a core component of the SWI/SNF complex, is involved in both the activation and repression of a diverse set of genes. ontosight.ainih.gov Its role in regulating gene expression is critical for various cellular processes.
Activation of Gene Transcription
A primary function of the SWI/SNF complex, and thus SWI3, is the activation of gene transcription. This is achieved by remodeling chromatin to increase the accessibility of promoters and enhancers to the transcriptional machinery. ontosight.aiyeastgenome.org SWI/SNF is required for the induced expression of many genes in yeast. nih.govrupress.org
Studies have shown that the SWI/SNF complex is a coactivator for transcriptional activators like Gcn4p in yeast, and Gcn4p can recruit the entire complex to its target genes. researchgate.net The interaction between SWI/SNF subunits and activation domains of transcription factors is crucial for this activation function. nih.gov In Arabidopsis, certain SWI3 family members, when tethered to DNA, can activate transcription. nih.gov
The ability of SWI/SNF to alter nucleosome structure in an ATP-dependent manner is central to its role in relieving chromatin-mediated repression of transcription, thereby promoting activation. nih.gov
Repression of Gene Transcription
While often associated with activation, the SWI/SNF complex and SWI3 also play a role in gene repression. This can occur through various mechanisms, including altering chromatin structure to restrict access or participating in transcriptional interference. ontosight.ainih.gov
Recent studies have demonstrated a direct role for the SWI/SNF complex in transcriptional repression, particularly in the context of transcriptional interference mediated by long undecoded transcript isoforms (LUTIs). nih.gov In this mechanism, SWI/SNF is required for co-transcriptional nucleosome remodeling downstream of distal transcription start sites, which leads to the repression of the protein-coding transcript isoform from a proximal promoter. nih.gov This highlights a mechanism where SWI/SNF's remodeling activity directly contributes to repression. nih.gov
In S. cerevisiae, the SWI/SNF complex is involved in regulating responses to stress, which can involve both activation and repression of specific genes. tandfonline.com Additionally, in the context of respiration gene regulation in yeast, Swi3, but not Swi2, has been shown to suppress oxygen consumption and regulate the expression of aerobic respiration genes in an oxygen-dependent manner. nih.gov Deletion of the SWI3 gene leads to the upregulation of genes encoding mitochondrial respiratory chain complexes. nih.gov
Regulation of Specific Gene Sets (e.g., Respiration Genes, HO, Ty retrotransposons)
SWI3 is involved in the transcriptional regulation of a diverse array of genes. yeastgenome.org Notably, SWI3 has a significant role in regulating genes involved in aerobic respiration. nih.govnih.gov Research in yeast has shown that Swi3, but not Swi2 (another SWI/SNF component), strongly affects oxygen consumption and respiration. nih.gov Deletion of swi3 in yeast leads to substantially increased levels of mitochondrial respiratory chain complexes compared to parent cells. nih.govnih.gov Furthermore, Swi3 strongly influences the haem/oxygen-dependent activation of respiration gene promoters, while Swi2 primarily affects their basal, haem-independent activities. nih.govnih.gov Increased expression of aerobic respiration genes in Δswi3 cells correlates with intensified oxygen consumption and growth rates. nih.govnih.gov Studies using computational analysis and RNAi knockdown have also demonstrated that the mammalian Swi3 homologs, BAF155 and BAF170, regulate respiration in human cells. nih.govnih.gov
Beyond respiration genes, Swi3 is required for the transcription of other specific gene sets, including the HO gene and Ty retrotransposons in yeast. yeastgenome.org The HO gene is involved in mating-type switching. yeastgenome.org Ty retrotransposons are mobile genetic elements that transpose through an RNA intermediate and can insert into the host genome. d-nb.info Regulation of retrotransposon activity is crucial for genome integrity. embopress.org While the precise mechanisms by which SWI3 regulates HO and Ty retrotransposons were not detailed in the provided search results, their mention as targets highlights the broad regulatory scope of SWI3.
Crosstalk with Other Epigenetic Modifiers and Histone Modifications
SWI3, as a core component of the SWI/SNF chromatin remodeling complex, interacts with other epigenetic modifiers and histone modifications to regulate gene expression. Chromatin structure, which is influenced by epigenetic mechanisms including DNA methylation, histone modifications, and chromatin remodeling, plays a critical role in controlling gene expression by regulating the interaction between transcription factors and regulatory elements. frontiersin.org SWI/SNF complexes mediate ATP-dependent alterations of DNA-histone contacts, thereby influencing chromatin structure. nih.govoup.com
Histone modifications, such as methylation, acetylation, phosphorylation, and ubiquitination, are crucial epigenetic marks that affect chromatin structure and recruit proteins involved in transcriptional regulation. nih.govcd-genomics.commdpi.com These modifications can create docking sites for or influence the affinity of chromatin-binding proteins, thereby regulating the binding of chromatin-modifying complexes and influencing the transcriptional status of underlying DNA sequences. nih.gov
While the search results did not provide direct experimental data detailing the specific molecular interactions or crosstalk between this compound and various histone modifications or other epigenetic modifiers, the fundamental role of SWI3 within the SWI/SNF complex, a major chromatin remodeler, inherently involves interplay with these factors. SWI/SNF complexes work in conjunction with histone modifiers to establish and maintain specific chromatin states that are conducive to either gene activation or repression. frontiersin.orgcd-genomics.com For instance, histone acetylation is generally associated with open chromatin structures that promote transcription, while certain histone methylation marks can be linked to silent chromatin structures. cd-genomics.com Chromatin remodeling complexes like SWI/SNF can alter nucleosome position and structure, facilitating or repressing the binding of transcription factors, a process that is often influenced by the existing histone modification landscape. uniprot.orgcd-genomics.com
The SANT domain present in Swi3-like proteins is structurally related to DNA-binding domains and functions as a histone tail binding module, suggesting a direct interaction with histones. mdpi.com This interaction could potentially mediate the recognition of specific histone modifications or influence the activity of histone-modifying enzymes.
Further research is needed to fully elucidate the intricate molecular mechanisms of crosstalk between SWI3 and the vast network of epigenetic modifiers and histone modifications.
Swi3 Protein Functions in Key Cellular Processes
Involvement in DNA Replication and Chromosome Dynamics
SWI3, as a subunit of the SWI/SNF complex, is involved in DNA replication and the dynamic processes of chromosomes. yeastgenome.org In fission yeast, Swi3, along with Swi1, forms the replication fork protection complex (FPC). nih.govplos.orgmolbiolcell.orgnih.gov This complex is homologous to the Tof1-Csm3 complex in budding yeast and the Timeless-Tipin complex in humans. molbiolcell.orgnih.govbiorxiv.org The FPC is essential for maintaining genome integrity during DNA replication, particularly when replication forks encounter obstacles or stress. nih.govplos.orgnih.gov
Replication Fork Protection Complex Formation
The Swi1-Swi3 complex functions as a replication fork protection complex (FPC). nih.govplos.orgmolbiolcell.orgnih.gov This complex travels with the replication fork and is required for stabilizing stalled replication forks. nih.govplos.orgmolbiolcell.org It plays a role in coordinating leading- and lagging-strand DNA synthesis. nih.govplos.org The Swi1-Swi3 complex is also involved in the activation of the replication checkpoint kinase Cds1 (Chk1 in humans), which is crucial for arresting the cell cycle in response to replication stress. nih.govplos.orgmolbiolcell.orgnih.govnih.gov Mutants lacking Swi1 or Swi3 accumulate DNA damage markers, such as Rad22 (Rad52 homolog) foci, during replication, indicating abnormalities at the replication fork. nih.govplos.orgmolbiolcell.org The FPC helps prevent excessive unwinding and single-stranded DNA accumulation, which can lead to fork reversal and unregulated recombination. molbiolcell.org
Chromosome Segregation during Meiosis and Mitosis
The SWI/SNF complex, containing SWI3, has been implicated in chromosome segregation. molbiolcell.orguniprot.orgnih.gov In fission yeast, the Swi1-Swi3 complex is important for proper establishment and maintenance of sister chromatid cohesion, a process critical for accurate chromosome segregation during both mitosis and meiosis. plos.orgmolbiolcell.orgmolbiolcell.orgresearchgate.net Loss of Swi1 or Swi3 can lead to reduced centromeric cohesion stability and chromosome missegregation in meiosis I and II. nih.gov This highlights a link between replication fork stability, mediated by the FPC, and the accurate segregation of chromosomes. nih.gov
Role in DNA Damage Response and Repair Pathways
SWI3 is involved in the cellular response to DNA damage and participates in various DNA repair pathways. nih.govuniprot.orgpsu.edunih.govnih.gov The SWI/SNF complex, of which SWI3 is a subunit, plays a role in DNA repair processes. nih.govnih.gov
Double-Strand Break Repair
DNA double-strand breaks (DSBs) are highly toxic lesions that can lead to genomic instability if not repaired properly. frontiersin.orgnih.govebi.ac.ukmdpi.com SWI/SNF complexes, including the SWI3 subunit, have been shown to be involved in the repair of DSBs. frontiersin.orgnih.govnih.gov While the exact mechanisms are still being elucidated, studies suggest that SWI/SNF can facilitate DSB repair. nih.govnih.govnih.gov For instance, in human cells, a SWI/SNF subunit (BRG1) has been shown to be recruited to DSB sites and contribute to the repair process. nih.gov SWI/SNF and other chromatin remodelers are thought to overcome the chromatin barrier to allow access of repair factors to the damaged DNA. frontiersin.orgmdpi.comnih.gov
Other DNA Repair Mechanisms
Beyond double-strand break repair, SWI3 and the SWI/SNF complex are implicated in other DNA repair mechanisms and the broader DNA damage response (DDR). The DDR involves a network of pathways that detect DNA damage, signal its presence, and coordinate repair efforts. mdpi.commdpi.comclinicsinoncology.com The SWI/SNF complex's ability to remodel chromatin is crucial for providing access to damaged DNA for various repair machineries, including those involved in nucleotide excision repair (NER) and base excision repair (BER). mdpi.comnih.govclinicsinoncology.com Studies in fission yeast have also indicated that Swi1-Swi3 functions in replication checkpoint pathways that respond to DNA alkylation damage. molbiolcell.org
Regulation of Cell Cycle Progression
SWI3 plays a role in the regulation of cell cycle progression, often in coordination with DNA replication and repair processes. uniprot.orgnih.gov The SWI/SNF complex is involved in the transcription of genes, including those that are cell cycle-regulated. yeastgenome.orgnih.gov By modulating chromatin structure, SWI/SNF can influence the accessibility of promoters to transcription factors that control cell cycle transitions. yeastgenome.orgnih.govresearchgate.net Furthermore, the involvement of the Swi1-Swi3 complex in activating the replication checkpoint kinase Cds1 directly links it to cell cycle control in response to stalled replication forks. nih.govplos.orgmolbiolcell.orgnih.govnih.gov Activation of this checkpoint can lead to cell cycle arrest, allowing time for DNA repair or resolution of replication issues before progression. nih.govmdpi.com The activity of the SWI/SNF complex itself can be regulated by the cell cycle machinery through mechanisms such as phosphorylation. researchgate.net
Contribution to Cellular Differentiation and Development
SWI3 proteins are essential for orchestrating the precise changes in gene expression required for cellular differentiation and the intricate processes of organismal development. Their involvement spans from the earliest stages of embryonic development to the formation and maturation of specific tissues and organs. mdpi.comresearchgate.netnih.govidrblab.net
Embryonic Development
The function of SWI3 proteins is critical during embryonic development across different organisms. In Arabidopsis thaliana, mutations in the AtSWI3A and AtSWI3B genes lead to disruptions in embryo development, causing arrest at the globular stage. mdpi.comresearchgate.netnih.gov This highlights the indispensable role of these specific SWI3 subunits in early plant embryogenesis. Similarly, studies in mice have demonstrated the essential nature of Srg3, a mouse homolog of yeast SWI3 and human BAF155, for early embryogenesis. nih.gov Homozygous Srg3 null mutants develop to the early implantation stage but subsequently undergo rapid degeneration. nih.gov In vitro studies with mutant blastocysts show that while they can hatch and adhere, the inner cell mass degenerates after prolonged culture, indicating a requirement for Srg3 in the development of this crucial embryonic lineage. nih.gov In mammalian cells, SWI/SNF remodeling proteins, including those containing SWI3 homologs like BAF155 and BAF170, are documented to play roles in peri-implantation development. nih.govpnas.org Ablation of BAF250a, a defining subunit of the mammalian BAF complex (which includes SWI3 homologs), results in early embryonic developmental arrest in mice, specifically at embryonic day 6.5, with a failure to gastrulate and an absence of mesoderm cells. pnas.org
Organogenesis and Tissue Development (e.g., Plant Leaf and Floral Development)
Beyond early embryogenesis, SWI3 proteins contribute significantly to the development of specific organs and tissues. In Arabidopsis, different SWI3 subunits exhibit functional diversification and are involved in various phases of vegetative and reproductive development. mdpi.comresearchgate.netnih.gov Mutations in AtSWI3C can result in phenotypes such as semidwarf stature, inhibited root elongation, leaf curling, aberrant stamen development, and reduced fertility. researchgate.netnih.gov Plants with mutations in AtSWI3D display severe dwarfism, alterations in the number and development of flower organs, and complete male and female sterility. researchgate.netnih.gov These findings indicate that AtSWI3 proteins perform nonredundant regulatory functions that impact both vegetative and reproductive development, potentially through their contribution to the combinatorial assembly of different SWI/SNF complexes. researchgate.netnih.gov
Research in tomato (Solanum lycopersicum) has also identified four Swi3-like proteins (SlSWI3A, SlSWI3B, SlSWI3C, and SlSWI3D), suggesting conserved roles in plant growth and development. mdpi.com Overexpression of SlSWIC in transgenic Arabidopsis has been shown to increase leaf size. mdpi.com SWI3 subunits, as core accessory subunits of SWI/SNF complexes, are involved in the epigenetic regulation of the genome by altering the interaction between DNA and histone octamers, thereby regulating the accessibility of transcription factors or other DNA-binding proteins to DNA. maxapress.com This mechanism is crucial for the normal development of plants under various growth conditions. maxapress.com Studies in sweet orange (Citrus sinensis) have identified four CsSWI3 genes, and analysis of their promoter cis-regulatory elements suggests their involvement in the regulation of growth and development, including fruit development. maxapress.com The expression levels of some CsSWI3 members have been positively correlated with sugar content during fruit development. maxapress.com
In the context of plant floral development, SWI3 subunits are implicated in the precise genetic networks that govern floral organogenesis. researchgate.netmdpi.commdpi.com While the ABCDE model describes the key transcription factors involved in defining floral organ identity, chromatin remodeling complexes like SWI/SNF, containing SWI3 subunits, likely play a role in regulating the accessibility of target genes to these factors. mdpi.commdpi.com SWP73 subunits, which are part of Arabidopsis SWI/SNF complexes and are homologous to human BAF60, function in various plant development pathways, including the regulation of leaf and flower development. frontiersin.org
SWI3 Protein in Response to Environmental and Metabolic Cues
This compound also plays a role in mediating cellular responses to environmental and metabolic signals, integrating these cues to modulate gene expression and cellular physiology. mdpi.comnih.govfrontiersin.orgnih.govnih.govpnas.org
Oxygen Homeostasis and Respiration Regulation
Emerging evidence suggests a role for SWI3 in regulating oxygen homeostasis and respiration. In Saccharomyces cerevisiae, Swi3 has been identified as an important regulator of respiration genes. nih.govresearchgate.netnih.gov Computational analysis and measurements of oxygen consumption and promoter activities have shown that Swi3, distinct from Swi2 (the ATPase subunit), regulates genes involved in respiration and oxygen consumption. nih.govresearchgate.netnih.gov Biochemical analysis has indicated that the levels of mitochondrial respiratory chain complexes are substantially increased in Δswi3 cells compared to parent cells. researchgate.netnih.gov Furthermore, Swi3 appears to strongly impact the heme/oxygen-dependent activation of respiration gene promoters, while Swi2 primarily affects basal, heme-independent activities. nih.govresearchgate.netnih.gov Increased expression of aerobic respiration genes in Δswi3 cells correlates with increased oxygen consumption and growth rates in air. nih.govresearchgate.netnih.gov Studies using computational analysis and RNAi knockdown in HeLa cells have also demonstrated that the mammalian SWI3 homologs, BAF155 and BAF170, regulate respiration. nih.govresearchgate.netnih.gov
The nuclear localization of SWI/SNF proteins, including Swi3, is subject to oxygen regulation. nih.govresearchgate.net In hypoxic conditions, a significant percentage of Swi3, along with other SWI/SNF components, relocalizes from the nucleus to the cytosol in yeast cells. nih.govresearchgate.net This relocalization is rapid and is thought to contribute, at least in part, to the oxygen regulation of many SWI/SNF target genes involved in the hypoxia response. nih.govresearchgate.net
Stress Response Pathways
SWI3 proteins are also involved in various stress response pathways. In Saccharomyces cerevisiae, null mutants of swi3 exhibit decreased resistance to hyperosmotic stress and certain chemicals. yeastgenome.org They also show decreased resistance to gamma radiation and decreased mitotic recombination, suggesting a role in DNA repair or maintenance pathways. yeastgenome.org
In fission yeast (Schizosaccharomyces pombe), the Swi1-Swi3 complex is part of the replication fork protection complex (FPC) and is required for the S phase stress response. researchgate.netnih.gov The Swi1-Swi3 complex is involved in stabilizing the replication fork in the presence of stress and is required for the response to methyl methanesulfonate (B1217627) (MMS), a DNA alkylating agent. researchgate.net Swi3 activates separate pathways to promote replication fork recovery in response to different genotoxic agents and promotes efficient restart of stalled replication forks in a checkpoint-dependent manner. plos.org The Swi1-Swi3 complex interacts directly with DNA and recruits Mrc1, a mediator of the replication checkpoint, to the replication fork. plos.org Inactivation of the Swi1-Swi3 complex can lead to defective centromere cohesion. nih.gov
Furthermore, the SWI/SNF complex, including Swi3, has been implicated in the unfolded protein response (UPR) and protein quality control (PQC) pathways in Saccharomyces cerevisiae. researchgate.net SWI/SNF occupies promoters of UPR, HSP (heat shock protein), and PQC genes in response to unfolded protein stress. researchgate.net Swi3 is known to be required for Ire1 clustering, a key step in the UPR pathway. researchgate.net SWI/SNF is also suggested to maintain Ire1 activity by minimizing oxidative stress. researchgate.net Additionally, Snf2 and Swi3 are required for the clearance of cadmium-induced protein aggregates. researchgate.net
Regulation of Swi3 Protein Activity and Expression
Transcriptional Control of SWI3 Gene Expression
The expression of the SWI3 gene is subject to transcriptional regulation that allows the cell to modulate the levels of the SWI/SNF complex in response to developmental cues and environmental stimuli. In plants, the promoter regions of SWI3 genes contain various cis-regulatory elements that are responsive to hormones and stresses, such as abscisic acid and drought. frontiersin.org For instance, studies in soybean have shown that the expression of several SWI/SNF subunit genes, including SWI3, is induced by drought stress. frontiersin.org Similarly, in Arabidopsis, the SWI3C gene is implicated in temperature-dependent transcriptional control, with its mutation affecting the expression of genes involved in low-temperature signaling. mpg.de The expression patterns of SWI3 genes can also be tissue-specific, as observed in soybean and sweet orange, suggesting distinct roles during growth and development. frontiersin.orgmaxapress.com Furthermore, the steady-state level of the SWI3 protein itself can be dependent on the presence of other functional SWI/SNF complex components like Swi1p and Snf2p, indicating a feedback mechanism that helps maintain the complex's integrity. yeastgenome.org
Post-Translational Modifications (PTMs) of this compound
Post-translational modifications (PTMs) are crucial for regulating the function of the this compound by altering its properties, interactions, and stability. thermofisher.com These modifications are dynamic and reversible, allowing for rapid cellular responses. abcam.comthermofisher.com
Phosphorylation and its Functional Impact
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key PTM that regulates many cellular processes. thermofisher.comnews-medical.net In the context of the replisome, the Swi1-Swi3 complex in fission yeast facilitates the DNA binding of Mrc1, and interactions between Swi1-Swi3, Mrc1, and the Hsk1 kinase are thought to regulate cellular responses to stalled replication forks. dntb.gov.uanih.gov Deletion of swi3 in Schizosaccharomyces pombe has been shown to decrease protein phosphorylation during the cellular response to hydroxyurea, highlighting its role in checkpoint signaling. pombase.org
Acetylation and its Regulatory Roles
Lysine (B10760008) acetylation is a reversible PTM that neutralizes the positive charge of lysine residues, thereby influencing protein structure, interactions, and function. nih.govcellsignal.com This modification is critical in chromatin remodeling and gene expression. cytoskeleton.com While direct acetylation of SWI3 itself is not extensively documented in the provided results, the SWI/SNF complex's function is closely intertwined with histone acetylation. The Swi1-Swi3 replication fork protection complex is responsible for recruiting the NuA4 histone acetyltransferase complex to replication forks, which is necessary for the acetylation of histone H4 and subsequent replication fork recovery. nih.gov
Ubiquitination and Proteasomal Degradation
Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation by the proteasome. frontiersin.orgthermofisher.com This process is vital for maintaining protein homeostasis. thermofisher.com In the context of the mammalian SWI/SNF complex, the stability of its subunits is tightly controlled. For example, the BAF155 protein (a mammalian homolog of Swi3) stabilizes the BAF57 subunit by preventing its ubiquitination by the E3 ubiquitin ligase TRIP12. nih.gov Uncomplexed BAF57 is susceptible to ubiquitination and subsequent degradation, ensuring the proper stoichiometry of the complex. nih.gov This suggests a mechanism where the assembly into the complex protects subunits like SWI3 homologs from proteasomal degradation.
Regulation of this compound Subcellular Localization
The subcellular localization of the this compound is predominantly in the nucleus, consistent with its role in chromatin remodeling. maxapress.comuniprot.org However, its distribution between the nucleus and the cytosol is dynamically regulated, particularly in response to environmental cues like oxygen availability. yeastgenome.orguniprot.org In yeast, under hypoxic conditions, several components of the SWI/SNF complex, including Swi3, are retained in the cytosol. nih.govphysiology.org Upon reoxygenation, these proteins rapidly relocalize to the nucleus. nih.gov This oxygen-dependent nuclear localization suggests that hypoxia can alter the composition and function of the SWI/SNF complex, thereby mediating gene expression changes in response to oxygen levels. nih.gov The relocalization of these proteins is a rapid response that precedes transcriptional changes, indicating it is a causal factor in the hypoxia response. nih.govnih.gov
| Feature | Organism/System | Key Findings |
| Transcriptional Control | Soybean | SWI/SNF subunit gene expression, including SWI3, is induced by drought stress. frontiersin.org |
| Arabidopsis thaliana | The swi3c mutant shows altered expression of cold-responsive genes, indicating a role in temperature-dependent transcription. mpg.de | |
| Sweet Orange | CsSWI3 genes are expressed in various tissues and during fruit development, with some correlating with sugar content. maxapress.com | |
| Saccharomyces cerevisiae | Steady-state levels of Swi3p depend on functional Swi1p and Snf2p. yeastgenome.org | |
| Phosphorylation | Schizosaccharomyces pombe | Deletion of swi3 leads to decreased protein phosphorylation in response to hydroxyurea. pombase.org |
| Fission Yeast | Swi1-Swi3 complex interacts with Mrc1 and Hsk1 kinase to respond to stalled replication forks. nih.gov | |
| Acetylation (related role) | Saccharomyces cerevisiae | The Swi1-Swi3 complex recruits the NuA4 acetyltransferase to replication forks. nih.gov |
| Ubiquitination (homologs) | Mammalian cells | The Swi3 homolog BAF155 protects the BAF57 subunit from ubiquitination and degradation by the E3 ligase TRIP12. nih.gov |
| Subcellular Localization | Saccharomyces cerevisiae | SWI3 is found in both the nucleus and cytosol. yeastgenome.orguniprot.org |
| Saccharomyces cerevisiae | Under hypoxic conditions, Swi3 and other SWI/SNF components accumulate in the cytosol and relocalize to the nucleus upon reoxygenation. nih.govphysiology.orgnih.gov | |
| Sweet Orange | All four CsSWI3 proteins were found to be located in the cell nucleus. maxapress.com |
Compound and Protein Names
| Name |
| Abscisic acid |
| BAF155 |
| BAF57 |
| Hsk1 |
| Hydroxyurea |
| Mrc1 |
| NuA4 |
| Snf2p |
| Swi1p |
| This compound |
| TRIP12 |
Allosteric Regulation and Conformational Dynamics
The function of the this compound is critically dependent on its three-dimensional structure and its ability to interact with other components of the SWI/SNF complex. These interactions can induce conformational changes in both SWI3 and its binding partners, a phenomenon that is a form of allosteric regulation, where binding at one site on the protein affects its activity or its affinity for other molecules at a distant site.
Detailed structural and biochemical studies have provided insights into the conformational dynamics of SWI3 and its homologs. The protein is known to possess two crucial domains, the SWIRM (Swi3, Rsc8, and Moira) domain and the SANT (SWI3, ADA2, N-CoR, and TFIIIB) domain, which are essential for its function and for maintaining the structural integrity of the SWI/SNF complex. yeastgenome.org
Conformational Changes Upon Complex Formation:
A significant example of SWI3's conformational dynamics has been observed in its human homolog, BAF155. Studies on the interaction between the SWIRM domain of BAF155 and the RPT1 domain of another core SWI/SNF subunit, hSNF5 (also known as SMARCB1 or INI1), have revealed a remarkable coil-to-helix transition upon complex formation. mdpi.com In its unbound state, the N-terminal loop of the hSNF5 RPT1 domain is a random coil. However, upon binding to the BAF155 SWIRM domain, this region undergoes a dramatic conformational change, folding into an alpha-helix. mdpi.com
This induced structural change is a key aspect of the stable interaction between these two essential subunits. The stability of the this compound itself is also linked to its domains. Deletion of the SWIRM domain has been shown to lead to a significant decrease in this compound levels, indicating that this domain is not only crucial for intermolecular interactions but also for the intrinsic structural stability of the protein. nih.gov
The following table summarizes the observed conformational changes in the hSNF5/BAF155SWIRM complex, illustrating the dynamic nature of these protein-protein interactions.
| Interacting Proteins | Interacting Domains | Observed Conformational Change | Functional Implication |
| hSNF5 and BAF155 | RPT1 of hSNF5 and SWIRM of BAF155 | Coil-to-helix transition in the N-terminal loop of hSNF5RPT1 | Stabilization of the hSNF5/BAF155 interaction, crucial for SWI/SNF complex integrity. |
Role in SWI/SNF Complex Assembly and Stability:
Disruptions in the interactions involving SWI3 can lead to a destabilized complex, affecting its ability to remodel chromatin and regulate gene expression. The steady-state level of this compound itself is dependent on the presence of functional Swi1 and Snf2 proteins, highlighting a network of co-dependency within the complex that likely involves mutual stabilization through physical interactions and conformational adjustments. yeastgenome.org
While specific small-molecule allosteric modulators of SWI3 have not been extensively characterized, the regulation of its activity through protein-protein interactions and subsequent conformational changes represents a key biological mechanism of allosteric control. These dynamic structural rearrangements ensure the precise assembly and functional efficacy of the entire SWI/SNF chromatin remodeling machinery.
Genetic Analysis and Mutational Studies of Swi3 Protein Homologs
Systematic Genetic Screens for SWI3-Interacting Genes
Systematic genetic screens have been employed to identify genes whose products interact with or are functionally related to SWI3. In the budding yeast Saccharomyces cerevisiae, such screens have identified genes that, when mutated, either suppress or enhance the phenotypes caused by swi3 mutations, providing insights into the genetic pathways in which SWI3 participates. yeastgenome.org These screens have helped to define the components of the SWI/SNF complex and identify other factors involved in chromatin remodeling and transcription regulation. yeastgenome.org Similar genetic approaches in Drosophila melanogaster have also contributed to understanding the interactions and functions of the SWI3 homolog, Moira. pnas.orgmolbiolcell.org
Functional Characterization of SWI3 Gene Deletions and Loss-of-Function Mutations
The functional importance of SWI3 has been extensively studied through the analysis of gene deletions and loss-of-function mutations in various model organisms. These studies reveal the specific roles of SWI3 homologs in development, gene expression, and cellular processes.
Studies in Saccharomyces cerevisiae
In Saccharomyces cerevisiae, the SWI3 gene is not essential for viability, but null mutants (swi3 null or swi3Δ) exhibit a range of pleiotropic phenotypes. yeastgenome.orgmolbiolcell.orgproquest.com These include slow growth, defects in mating type switching, and impaired ability to ferment certain sugars like galactose and raffinose. yeastgenome.orgmolbiolcell.org Null mutants also show altered transcription of a diverse set of genes, highlighting the role of Swi3p in regulating gene expression. yeastgenome.orgproquest.com Studies have also shown that swi3 null mutants are viable but grow slowly on glucose and are inositol (B14025) auxotrophs. yeastgenome.org Analysis of gene expression in swi3 deletion mutants suggests a significant role for Swi3p in the repression of transcription, with almost twice as many genes being upregulated as downregulated in the absence of SWI3. sdl.edu.sa
Mutational analysis of specific domains within yeast Swi3p, such as the SWIRM domain, has shown that these domains are crucial for protein stability, complex assembly, and DNA binding activity. pnas.org For example, deletion of the N-terminal region of Swi3 can lead to partial loss of function and affect the transcription of genes encoding highly expressed proteins. nih.gov
Studies in Schizosaccharomyces pombe
In the fission yeast Schizosaccharomyces pombe, the Swi3 protein is a component of the SWI/SNF complex and the replication fork protection complex. molbiolcell.orgpombase.orgnih.gov A deletion mutant (swi3Δ) is viable but displays defects in mating type switching and sporulation. pombase.orgresearchgate.net swi3 mutants also show increased levels of genomic instability, chromosome fragmentation, and defects in replication fork arrest and progression, particularly in response to DNA damage. nih.govresearchgate.net These findings indicate a role for Swi3 in maintaining genome integrity and participating in the S-phase checkpoint pathway. nih.gov Mutational analysis, such as the swi3-157 mutant which produces an N-terminally truncated protein, has revealed regions important for sporulation and mating-type switching. researchgate.net
Studies in Drosophila melanogaster
In Drosophila melanogaster, the SWI3 homolog is known as Moira (MOR) or BAP155. nih.govresearchgate.net Moira is a core subunit of the Brahma (BRM)-associated protein (BAP) and Polybromo-associated protein (PBAP) complexes, which are analogous to the mammalian BAF and PBAF complexes. nih.govnih.govresearchgate.net Mutations in moira result in severe developmental defects, including lethality at the unhatched larval stage, similar to mutations in the ATPase subunit Brahma. nih.gov This highlights the essential role of Moira in Drosophila development, likely through its function in chromatin remodeling and the regulation of homeotic gene expression. nih.govresearchgate.net Genetic screens in Drosophila have also helped to identify other components of the BRM complexes. nih.govmolbiolcell.org
Studies in Caenorhabditis elegans
Caenorhabditis elegans possesses SWI3 homologs, including PSA-1 and PSA-4. yeastgenome.org Studies in C. elegans have shown that SWI/SNF subunits, including SWI3 homologs, are required for viability and control sequential developmental stages in the somatic gonad. nih.gov RNA interference (RNAi) screens and the characterization of deletion alleles have revealed that different SWI/SNF subunits, including potential SWI3 homologs, play distinct roles in early development and gonadogenesis. nih.gov Some deletion alleles of SWI/SNF genes, like swsn-7, result in maternal effect embryonic lethality. nih.gov Genetic interactions between SWI/SNF components and other factors involved in DNA replication and repair have also been observed, suggesting a role in maintaining genomic integrity. molbiolcell.orgmolbiolcell.org
Studies in Arabidopsis thaliana
Arabidopsis thaliana has four genes encoding SWI3 homologs: AtSWI3A, AtSWI3B, AtSWI3C, and AtSWI3D. maxapress.comnih.govresearchgate.net These multiple homologs suggest functional diversification within the plant SWI3 family. nih.govresearchgate.netresearchgate.net Studies using T-DNA insertion mutants have revealed distinct and sometimes overlapping roles for these homologs in plant development. nih.govnih.govresearchgate.net
Mutations in AtSWI3A and AtSWI3B can cause embryo lethality at early stages of development. nih.govresearchgate.net For instance, atswi3a mutant alleles result in a recessive embryo-lethal phenotype, with embryos arresting at the globular stage. nih.govresearchgate.net atswi3b mutations can also lead to embryo death and affect macrospore and microspore viability. nih.govresearchgate.net
Mutations in AtSWI3C (atswi3c) result in pleiotropic phenotypes, including semidwarf stature, inhibited root elongation, leaf curling, aberrant stamen development, and reduced fertility. nih.govresearchgate.netnih.govresearchgate.net AtSWI3C is involved in regulating flowering time and affects the transcription of genes like FLOWERING LOCUS C (FLC). researchgate.netnih.gov
Mutations in AtSWI3D (atswi3d) cause severe dwarfism, alterations in flower organ development, and complete male and female sterility. nih.govresearchgate.net AtSWI3D plays a critical role in the assembly of specific SWI/SNF complexes and its SANT domain is important for this function. nih.gov
The functional diversification of AtSWI3 proteins is also reflected in their interaction properties; for example, AtSWI3A and AtSWI3B can form homodimers and heterodimers, while AtSWI3D primarily interacts with AtSWI3B. nih.govresearchgate.netnih.gov AtSWI3B has also been shown to interact with FCA, a regulator of flowering time. nih.govnih.govnih.gov
Here is a summary of phenotypes associated with mutations in SWI3 homologs in different organisms:
| Organism | SWI3 Homolog(s) | Phenotypes of Deletion/Loss-of-Function Mutations |
| Saccharomyces cerevisiae | Swi3p | Slow growth, defects in mating type switching, impaired sugar fermentation, altered gene expression, decreased alkaline pH resistance, genomic instability. yeastgenome.orgmolbiolcell.orgproquest.comnih.gov |
| Schizosaccharomyces pombe | Swi3 | Defects in mating type switching and sporulation, increased genomic instability, chromosome fragmentation, defects in replication fork arrest/progression. pombase.orgnih.govresearchgate.netresearchgate.net |
| Drosophila melanogaster | Moira (MOR/BAP155) | Early larval lethality, severe developmental defects, defects in homeotic gene expression. nih.govresearchgate.net |
| Caenorhabditis elegans | PSA-1, PSA-4, SWSN genes | Embryonic and larval lethality, defects in somatic gonad development, maternal effect lethality. nih.gov |
| Arabidopsis thaliana | AtSWI3A, AtSWI3B | Embryo lethality. nih.govresearchgate.net |
| Arabidopsis thaliana | AtSWI3C | Semidwarfism, inhibited root elongation, leaf curling, aberrant stamen development, reduced fertility, altered flowering time. nih.govresearchgate.netnih.govresearchgate.net |
| Arabidopsis thaliana | AtSWI3D | Severe dwarfism, altered flower organ development, male and female sterility. nih.govresearchgate.net |
Mammalian Cell Line Models
Mammalian cell lines serve as valuable models for studying the function of SWI3 homologs, such as BAF155 (SMARCC1) and BAF170 (SMARCC2) in humans nih.govmdpi.com. These cell lines allow for the investigation of SWI3's role in various cellular processes, including gene regulation, cell cycle control, and differentiation. For example, studies using mammalian cell lines have shown that SWI/SNF complexes, containing SWI3 homologs, are important regulators in the hormone-dependent activation of transcription molbiolcell.org. Overexpression studies in mammalian cell lines, such as SW13 cells, have been used to assess the contribution of different SWI/SNF subunits to transcriptional regulation molbiolcell.orgtandfonline.com. These models facilitate the analysis of how mutations or altered expression levels of SWI3 homologs affect the assembly and function of the SWI/SNF complex and subsequent cellular outcomes.
Analysis of Dominant-Negative and Gain-of-Function SWI3 Mutants
Analysis of dominant-negative and gain-of-function mutations in SWI3 proteins and their homologs has been instrumental in dissecting their molecular functions and phenotypic consequences genscript.comnih.gov. Dominant-negative mutations typically result in a mutant protein that interferes with the function of the wild-type protein, often by competing for binding partners or substrates genscript.com. Gain-of-function mutations, on the other hand, lead to a protein with enhanced or novel activity.
Studies involving dominant-negative forms of SWI/SNF subunits, including potential effects related to SWI3, have been conducted in various model systems. For instance, overexpressing dominant-negative forms of the ATPase subunits BRG1 or BRM in mammalian cells compromised transcription, suggesting the importance of a functional chromatin remodeling complex molbiolcell.org. While direct studies focusing solely on dominant-negative or gain-of-function mutations specifically within the SWI3 subunit were not extensively detailed in the search results, the principle of using such mutants is a standard approach in genetic analysis to understand protein function and interaction within complexes genscript.comnih.govuni-muenchen.de. Analysis of these mutants can reveal critical domains or residues required for SWI3's interaction with other SWI/SNF subunits, its chromatin binding ability, or its role in regulating specific target genes.
Phenotypic Consequences of this compound Perturbations in Model Organisms
Perturbations in this compound levels or function lead to a range of phenotypic consequences in various model organisms, underscoring its essential roles in development and cellular homeostasis.
In Saccharomyces cerevisiae (baker's yeast), SWI3 is a component of the SWI/SNF complex required for the transcription of a diverse set of genes and normal mating-type switching yeastgenome.org. Null mutants are viable but exhibit various phenotypic effects, including decreased resistance to alkaline pH, reduced chronological lifespan, and altered stress responses yeastgenome.org.
In Arabidopsis thaliana, the SWI3 gene family has undergone duplication, resulting in four homologs: AtSWI3A, AtSWI3B, AtSWI3C, and AtSWI3D nih.govfrontiersin.org. These homologs exhibit remarkable functional diversification nih.gov. Mutations in different AtSWI3 genes lead to distinct developmental defects:
Mutations in AtSWI3A and AtSWI3B can arrest embryo development nih.gov.
Mutations in AtSWI3C cause semidwarf stature, inhibited root elongation, leaf curling, aberrant stamen development, and reduced fertility nih.govmpg.de.
Mutations in AtSWI3D result in severe dwarfism, alterations in flower organ development, and complete male and female sterility nih.govmpg.de.
These findings indicate that the different AtSWI3 proteins contribute to the combinatorial assembly of various SWI/SNF complexes, performing nonredundant regulatory functions throughout plant development nih.govmpg.de.
In Schizosaccharomyces pombe (fission yeast), the Swi1-Swi3 complex is crucial for replication fork protection, activation of the replication checkpoint, and stabilization of replication forks plos.org. Mutations in the DDT domain of Swi1, which interacts with Swi3, abolish Swi1's ability to interact with Swi3 in cells and render cells highly sensitive to S-phase stressing agents plos.org.
In mammals, SWI3 homologs BAF155 and BAF170 are critical for brain development and function nih.gov. Loss of function of SWI/SNF components, including the SWI3 homolog SRG3 (BAF155), can result in early embryonic lethality in mice nih.gov. Mutations affecting core components of SWI/SNF complexes have also been linked to tumorigenesis in somatic tissues nih.govnih.gov.
The phenotypic consequences observed in these model organisms highlight the conserved and diversified roles of SWI3 proteins as key regulators of chromatin structure and gene expression, essential for proper development and cellular processes.
Data Tables
| Organism | SWI3 Homologs | Key Phenotypic Consequences of Perturbation |
| Saccharomyces cerevisiae | Swi3p | Decreased alkaline pH resistance, reduced chronological lifespan, altered stress responses, defects in mating-type switching and transcription. yeastgenome.org |
| Arabidopsis thaliana | AtSWI3A, AtSWI3B, AtSWI3C, AtSWI3D | Embryo development arrest (AtSWI3A/B), semidwarfism, root elongation inhibition, leaf curling, reduced fertility (AtSWI3C), severe dwarfism, sterility (AtSWI3D). nih.govmpg.de |
| Schizosaccharomyces pombe | Swi3 (part of Swi1-Swi3 complex) | Sensitivity to S-phase stress, defects in replication fork protection and checkpoint activation. plos.org |
| Mammals | BAF155 (SMARCC1), BAF170 (SMARCC2), SRG3 (BAF155) | Early embryonic lethality, defects in brain development, links to tumorigenesis. nih.govnih.gov |
Advanced Methodologies for Investigating Swi3 Protein Function
Biochemical and Biophysical Approaches
Biochemical and biophysical techniques are fundamental to understanding the molecular properties of SWI3 protein and its interactions within the SWI/SNF complex and with DNA.
Recombinant this compound Expression and Purification
The production of purified, recombinant this compound is a critical first step for many in vitro biochemical and biophysical studies. While specific protocols for recombinant SWI3 expression and purification are not extensively detailed in the provided search results, general methodologies for recombinant protein production and purification are well-established. These typically involve cloning the gene encoding SWI3 into an expression vector, transforming a suitable host organism (such as E. coli or yeast) for protein synthesis, and subsequently purifying the expressed protein using various chromatographic techniques. Affinity chromatography, often employing tags like poly-His or GST fused to the recombinant protein, is a common and effective method for initial purification steps, allowing for the isolation of the tagged protein from cellular lysates neb.comyoutube.com. Subsequent purification steps, such as ion exchange or size exclusion chromatography, may be employed to achieve higher purity. The successful expression and purification of individual SWI/SNF subunits or the entire complex are essential for reconstituting the complex in vitro and studying its activities scispace.com.
In Vitro Chromatin Remodeling Assays
In vitro chromatin remodeling assays are indispensable for directly assessing the ability of the SWI/SNF complex, containing SWI3, to alter nucleosome structure and positioning. These assays typically utilize reconstituted nucleosomal templates, which are then incubated with the purified SWI/SNF complex and ATP. The remodeling activity can be monitored by various methods, including restriction enzyme accessibility assays, nucleosome sliding assays, or histone eviction assays researchgate.netembopress.orgpnas.org. Studies have shown that the SWI/SNF complex can induce nucleosome sliding (movement of the histone octamer along the DNA) and histone octamer transfer (eviction) in vitro embopress.org. The efficiency and outcome of these remodeling activities can be influenced by the presence of transcription factors and the specific composition of the SWI/SNF complex embopress.orgplos.org. For instance, the chromatin remodeling activity of the SWI/SNF complex has been shown to affect the in vitro integration of viral DNA into nucleosomal templates, highlighting the functional consequences of this activity researchgate.netplos.org.
Protein-Protein and Protein-DNA Interaction Mapping Techniques (e.g., Co-IP, Yeast Two-Hybrid, Mass Spectrometry)
Understanding the interaction network of SWI3 within the SWI/SNF complex and with other proteins and DNA is crucial. Several techniques are employed for this purpose:
Co-Immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions by using an antibody specific to SWI3 (or another known SWI/SNF subunit) to pull down the protein complex from cell lysates. springernature.com. Interacting proteins that are co-precipitated with SWI3 can then be identified by Western blotting or Mass Spectrometry springernature.comelgenelim.com. Co-IP has been used to demonstrate interactions between SWI/SNF subunits and other proteins, such as transcription factors biologists.com.
Yeast Two-Hybrid (Y2H): Y2H is a genetic method to detect binary protein-protein interactions in vivo researchgate.netnih.gov. It involves fusing the protein of interest (bait, e.g., SWI3) to a DNA-binding domain and a potential interacting partner (prey) to a transcriptional activation domain nih.gov. Interaction between the bait and prey reconstitutes a functional transcription factor, activating a reporter gene nih.gov. Y2H has been used to map interactions between different SWI3 subunits (in organisms with multiple SWI3 homologs) and other SWI/SNF components or potential binding partners frontiersin.orgnih.gov.
Mass Spectrometry (MS): Mass spectrometry-based proteomics, often coupled with affinity purification (AP-MS), is a powerful technique for identifying proteins within complexes and mapping protein interaction networks on a large scale elgenelim.comembopress.orguni-muenchen.de. By purifying SWI/SNF complexes (e.g., using an antibody against a subunit like SMARCC1/BAF155, a human SWI3 homolog, or a tagged subunit) and analyzing the components by MS, researchers can identify the subunits that constitute the complex and discover novel interacting proteins elgenelim.combiorxiv.org. Quantitative MS approaches can also provide information about the stoichiometry of proteins within a complex elgenelim.com.
These techniques, often used in combination, provide complementary information about the interactions involving SWI3, revealing its partners within the SWI/SNF complex and other cellular factors it may associate with to exert its functions.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques allow for the manipulation of SWI3 expression and function in living cells and the investigation of its genomic localization and impact on chromatin structure in a cellular context.
Gene Editing Technologies (e.g., CRISPR/Cas9) for SWI3 Modulation
Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to precisely modify genes in living organisms. CRISPR/Cas9 can be used to modulate SWI3 function by introducing targeted mutations, deletions, or insertions in the SWI3 gene nih.gov. This allows for the creation of knockout cell lines or organisms to study the phenotypic consequences of SWI3 loss biorxiv.orgnih.gov. Furthermore, catalytically inactive Cas9 (dCas9) can be fused to effector domains to repress or activate SWI3 gene expression, or to target SWI/SNF complexes to specific genomic loci to study the effects of localized chromatin remodeling unige.ch. CRISPR/Cas9 has been applied to study the effects of modulating SWI/SNF subunits and to investigate combinatorial genetic interactions involving SWI3 biorxiv.orgbiorxiv.org.
Chromatin Immunoprecipitation (ChIP) and its Sequencing Variants (ChIP-seq, ChIP-qPCR)
Chromatin Immunoprecipitation (ChIP) is a widely used technique to investigate the association of proteins, including SWI3 and other SWI/SNF subunits, with specific regions of DNA in vivo merckmillipore.comcellsignal.com. The basic ChIP protocol involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (e.g., a SWI3 antibody or an antibody against a human SWI3 homolog like SMARCC1/BAF155) to immunoprecipitate the protein-DNA complexes merckmillipore.comcellsignal.comcellsignal.com.
ChIP-qPCR: After immunoprecipitation, quantitative PCR (qPCR) is used to quantify the enrichment of specific DNA sequences in the immunoprecipitated material cellsignal.com. This allows researchers to determine if SWI3 (or the SWI/SNF complex) is bound to a particular gene promoter, enhancer, or other genomic region of interest and to compare binding levels under different conditions scispace.comcellsignal.comfrontiersin.org. ChIP-qPCR has been used to analyze the recruitment of SWI/SNF complexes to target loci and assess changes in nucleosome occupancy and histone modifications at these sites upon modulation of SWI3 or other SWI/SNF subunits biorxiv.orgfrontiersin.org.
ChIP-seq: For a genome-wide view of protein-DNA interactions, ChIP is coupled with high-throughput sequencing (ChIP-seq) cellsignal.comcellsignal.com. The DNA fragments obtained after immunoprecipitation are sequenced, and the reads are mapped back to the genome to identify the genomic regions bound by the protein of interest cellsignal.comcellsignal.com. ChIP-seq studies have mapped the binding sites of SWI/SNF subunits across the genome, revealing their widespread association with promoters, enhancers, and other regulatory elements elifesciences.orgoup.com. This provides valuable data on the potential target genes and regulatory regions influenced by SWI3-containing complexes. Analyses of ChIP-seq data can also be integrated with other genomic datasets, such as ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing), to correlate SWI/SNF binding with chromatin accessibility biorxiv.orgelifesciences.org.
ChIP and its variants are essential tools for understanding where SWI3 and the SWI/SNF complex act within the genome and how their localization correlates with gene expression patterns and chromatin structure.
Live-Cell Imaging and Fluorescence-based Assays
Live-cell imaging and fluorescence-based assays are invaluable tools for studying the dynamic behavior and localization of this compound in real-time within living cells. Fluorescence imaging of live cells allows researchers to observe dynamic cellular processes and track cellular biomolecules and structures over time, preserving cellular function thermofisher.com. This enables the study of processes such as cytoskeletal rearrangement, apoptosis, cell migration, endocytosis, phagocytosis, and organelle dynamics, leading to more relevant findings in various research fields thermofisher.com.
These techniques often utilize targeted fluorescent proteins or small membrane-permeant fluorescent dyes to visualize the protein of interest thermofisher.com. For studying SWI3, this could involve tagging SWI3 with a fluorescent protein like GFP to observe its movement, recruitment to specific genomic loci, or interactions within the nucleus. Time-lapse imaging over several hours or days can reveal the kinetics of SWI3 localization and complex assembly in response to cellular stimuli or during different cell cycle stages thermofisher.com.
Fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), can be employed to investigate protein-protein interactions involving SWI3 in living cells promegaconnections.com. BRET-based assays, for instance, allow the detection of protein-protein interactions by measuring energy transfer from a bioluminescent protein donor to a fluorescent protein acceptor promegaconnections.com. This can be used to monitor changes in interactions involving SWI3 over time, making them useful for studying complex assembly or dissociation dynamics promegaconnections.com. Luminescent imaging complements traditional luminescence assays by adding spatial and temporal dimensions, allowing researchers to visualize assays to gain a deeper understanding of real-time cellular processes promegaconnections.com.
While direct research findings specifically detailing live-cell imaging of SWI3 were not extensively found in the immediate search, the principles of these techniques are broadly applicable to studying protein dynamics and interactions in their native cellular environment thermofisher.compromegaconnections.com. Studies have utilized immunofluorescence microscopy to visualize expressed proteins in cells, a technique often coupled with live-cell imaging approaches researchgate.netbiorxiv.org.
Structural Biology Techniques for SWI3 and its Complexes
Understanding the function of SWI3 at a molecular level necessitates the determination of its three-dimensional structure and how it interacts with other proteins and DNA within the SWI/SNF complex. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are pivotal techniques for achieving this.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes, such as the SWI/SNF complex, at near-atomic resolution nih.govnih.govunc.edu. This method involves freezing the protein sample in a thin layer of vitreous ice and imaging it with an electron microscope. Computational methods are then used to reconstruct a 3D map from thousands of 2D images of individual particles nih.gov.
X-ray Crystallography
X-ray crystallography is another fundamental technique for determining the atomic-detail structure of proteins sci-hub.senih.govnih.gov. It involves obtaining a highly ordered crystal of the purified protein and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the 3D structure of the protein is built sci-hub.senih.gov.
While cryo-EM is often favored for very large complexes, X-ray crystallography can provide higher resolution structures for individual protein subunits or smaller sub-complexes involving SWI3, offering atomic-level detail sci-hub.senih.gov. This can be crucial for understanding the precise interactions between amino acid residues, identifying binding sites for ligands or other proteins, and studying conformational changes. Approximately 85% of all known protein structures have been elucidated using X-ray crystallography nih.gov.
Although specific high-resolution X-ray crystal structures of isolated this compound were not highlighted in the search results, the technique remains a vital tool for structural investigations of protein domains or smaller modules of the SWI/SNF complex that include parts of SWI3. The ability to obtain pure, homogeneous, and stable protein solutions required for crystallization also benefits other areas of protein research nih.gov.
Omics-based Approaches
Omics technologies, such as transcriptomics and proteomics, provide a global view of the cellular landscape and are essential for understanding the broader impact of this compound on gene expression and protein networks.
Transcriptomics (e.g., RNA-seq) for Global Gene Expression Profiling
Transcriptomics, particularly using RNA sequencing (RNA-seq), allows for the comprehensive profiling of all RNA molecules in a cell or tissue under specific conditions nih.govfrontiersin.org. This technique provides a precise measurement of transcript levels and their isoforms, offering insights into which genes are actively transcribed and at what levels nih.govfrontiersin.org. By comparing transcriptomes from cells with altered SWI3 levels or function (e.g., SWI3 deletion mutants), researchers can identify genes whose expression is regulated by SWI3 and the SWI/SNF complex nih.gov.
RNA-seq studies have been used to investigate the effects of SWI1 deletion (another SWI/SNF subunit) and the [SWI+] prion (formed by Swi1 protein) on genome expression in yeast nih.gov. This type of comparative transcriptomic analysis can reveal the specific gene expression signatures associated with the absence or altered state of SWI/SNF subunits like SWI3 nih.gov. RNA-seq enables quantitative analysis of gene expression and differential expression analysis to show how expression levels change under different conditions frontiersin.org.
Data from RNA-seq can uncover dysregulated genes that may have downstream effects related to protein function and cellular state frontiersin.org. For example, transcriptomics studies have been carried out in various organisms and conditions to understand regulatory mechanisms and identify key genes and pathways influenced by factors like nitrogen use efficiency, where chromatin remodeling is implicated frontiersin.org.
Proteomics for Interaction Networks and Post-Translational Modification Analysis
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions creative-proteomics.com. This is crucial for understanding the role of SWI3 within the complex network of cellular proteins. Mass spectrometry-based proteomics is a primary method for identifying and quantifying proteins and their post-translational modifications (PTMs) creative-proteomics.com.
Investigating protein interaction networks involving SWI3 can be achieved through techniques like co-immunoprecipitation followed by mass spectrometry. This allows for the identification of proteins that physically associate with SWI3, revealing the composition of SWI/SNF complexes and potentially identifying novel interacting partners. Understanding these interaction networks is vital because most cellular functions are driven by the coordinated action of multiple protein assemblies mpg.de.
Proteomics is also essential for analyzing the post-translational modifications of this compound. PTMs, such as phosphorylation, ubiquitination, or acetylation, can significantly impact protein function, stability, localization, and interactions creative-proteomics.complos.orgptgcn.com. Bioinformatics tools facilitate the integration of proteomics data with sequence motifs, structural information, and pathway analysis to predict modification sites, elucidate functional impacts, and model interactions within cellular networks creative-proteomics.com. Studying PTMs in the context of protein interaction networks can reveal how modifications on SWI3 or its interacting partners influence complex assembly, activity, and downstream signaling mpg.deplos.org. Dysregulation of PTMs is often linked to diseases, highlighting the importance of this analysis creative-proteomics.comptgcn.com.
By combining proteomics data on SWI3 interactions and modifications with transcriptomics data on gene expression changes, researchers can gain a comprehensive understanding of how SWI3 functions within the cellular system and contributes to various biological processes.
Swi3 Protein in Molecular Pathogenesis
Mechanistic Links between SWI3 Protein Dysfunction and Aberrant Gene Expression in Disease Contexts
The SWI/SNF complex, of which SWI3 is a core subunit, plays a fundamental role in regulating gene expression by altering chromatin structure. ontosight.aimaxapress.com Dysfunction of this complex, including the loss or mutation of the this compound, can lead to aberrant gene expression, which is a hallmark of various diseases, particularly cancer and neurodevelopmental disorders. nih.govtandfonline.comnih.gov
The primary mechanism by which SWI3 dysfunction leads to altered gene expression is through the disruption of chromatin remodeling. The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition or eject nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. ontosight.aimaxapress.com When SWI3 is dysfunctional, the integrity and function of the entire SWI/SNF complex can be compromised. yeastgenome.orgnih.gov This can result in the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. For instance, some human SWI/SNF subunits are considered tumor suppressors, and their inactivation is linked to cancer development. yeastgenome.org
In yeast, the absence of SWI3 leads to the formation of an aberrant SWI/SNF complex with altered subunit composition and reduced enzymatic activity. nih.gov This aberrant complex is deficient in its ability to be recruited by acidic transcription factors, leading to widespread changes in gene expression. nih.gov Similarly, in mammals, the SWI3 homolog SRG3 (also known as BAF155) is crucial for the stability of other SWI/SNF components like SNF5, BRG1, and BAF60a, protecting them from proteasomal degradation. nih.gov Loss of SRG3 can therefore destabilize the complex, leading to global changes in gene transcription associated with development, cell differentiation, and proliferation. nih.gov
Furthermore, specific domains within SWI3 and its homologs are critical for its function and interaction with other proteins, and mutations in these domains are associated with disease. For example, missense variants in the SWIRM and SANT domains of the human SWI3 homolog BAF170 are found in individuals with intellectual disability and developmental delay. nih.gov The SWIRM domain is involved in protein-protein interactions related to gene expression, while the SANT domain functions in DNA binding. nih.gov Disruption of these domains can therefore directly impact the ability of the SWI/SNF complex to regulate its target genes.
Implication of this compound Homologs in Cellular Phenotypes Associated with Disease
Dysfunction of this compound homologs has been implicated in a variety of cellular phenotypes that are hallmarks of human diseases. These range from metabolic dysregulation to uncontrolled cell growth and developmental abnormalities. nih.govnih.gov
Disrupted Cellular Bioenergetics and Respiration
Recent research has uncovered a novel and critical role for SWI3 and its mammalian homologs, BAF155 and BAF170, in the regulation of cellular bioenergetics, particularly mitochondrial respiration. nih.govtdl.org Studies in yeast have shown that Swi3, but not the ATPase subunit Swi2, specifically regulates genes involved in respiration and oxygen consumption. tdl.orgnih.gov Deletion of the SWI3 gene leads to a significant increase in the levels of mitochondrial respiratory chain complexes and a corresponding rise in oxygen consumption. nih.govtdl.org This suggests that a primary function of Swi3 is to moderate respiration and oxygen consumption, thereby controlling cellular energy production. nih.gov
This regulatory role appears to be conserved in mammals. Computational analysis and RNAi knockdown experiments in human HeLa cells have demonstrated that the SWI3 homologs BAF155 and BAF170 also regulate respiration. tdl.orgnih.gov Given that dysregulation of cellular bioenergetics is increasingly linked to a wide array of common human diseases, including cancer, neurological diseases, and diabetes, the role of SWI3 homologs in this process is of significant interest. nih.govtdl.org For instance, many types of cancer cells rely on respiration for their energy supply, and the dysfunction of SWI3 homologs could contribute to the metabolic reprogramming that fuels tumor growth. nih.gov Similarly, neuronal cells have high energy demands met by respiration, and therefore, dysfunction of BAF155 and BAF170 could underlie the pathogenesis of various neurological disorders. nih.gov
Uncontrolled Cell Proliferation and Transformation
As a core component of the SWI/SNF chromatin remodeling complex, SWI3 and its homologs are intrinsically linked to the control of cell proliferation and the suppression of tumorigenesis. The SWI/SNF complex regulates the expression of genes involved in the cell cycle, and its disruption can lead to uncontrolled cell division, a hallmark of cancer. yeastgenome.orgfrontiersin.org
There is evidence that some human SWI/SNF subunits act as tumor suppressors. yeastgenome.org Their inactivation through mutation or silencing can contribute to malignant transformation. For example, the expression of viral oncoproteins, such as the adenovirus E1A, can lead to a specific loss of SWI/SNF-dependent transcription, suggesting that the disruption of this complex's activity is a mechanism by which these oncoproteins can alter cell cycle control. yeastgenome.org
In yeast, deletion of the SWI3 gene results in increased growth rates in the presence of oxygen, which correlates with the upregulation of respiration genes and increased oxygen consumption. nih.gov While this demonstrates a direct link between Swi3 function and cell growth, the context is crucial. In mammals, the SWI/SNF complex, including the SWI3 homologs BAF155 and BAF170, is involved in regulating the balance between cell proliferation and differentiation. royalsocietypublishing.org For instance, during liver regeneration, the composition of the SWI/SNF complex changes, with BRG1-containing complexes regulating proliferation and BRM-containing complexes controlling differentiation and growth restriction. royalsocietypublishing.org Dysfunction of SWI3 homologs can disrupt this delicate balance, contributing to uncontrolled proliferation. Furthermore, the loss of SWI/SNF components has been shown to impair DNA repair pathways, which can lead to genomic instability and promote tumor progression. frontiersin.org
Developmental Defects and Associated Syndromes
The essential role of this compound homologs in regulating gene expression during development means that their dysfunction can lead to severe developmental defects and a range of associated syndromes. maxapress.comnih.gov The SWI/SNF complex is crucial for the proper development and function of a wide array of tissues and cell types, from embryonic stem cells to neurons. nih.gov
In humans, mutations in genes encoding subunits of the SWI/SNF complex are associated with several neurodevelopmental disorders, collectively known as BAFopathies. oup.commedrxiv.org These disorders can include intellectual disability, developmental delay, autism spectrum disorder, and schizophrenia. nih.govoup.com For instance, missense variants in the SWIRM and SANT domains of BAF170 (encoded by the SMARCC2 gene), a human homolog of SWI3, are found in individuals with intellectual disability and developmental delay. nih.gov Similarly, mutations in SMARCC1, which encodes the human SWI3 homolog BAF155, have been linked to hydrocephalus and other structural brain and heart defects. medrxiv.org
Studies in model organisms have further elucidated the critical role of SWI3 homologs in development. In mice, the SWI3 homolog Srg3 is essential for early embryogenesis and plays a significant role in brain development. oup.commedrxiv.org In Arabidopsis thaliana, the four SWI3 homologs (ATSWI3A, ATSWI3B, ATSWI3C, and ATSWI3D) have diverse and non-redundant functions affecting embryogenesis, as well as both vegetative and reproductive development. researchgate.net Mutations in these genes can lead to embryo lethality, dwarfism, and sterility. researchgate.net In the nematode Caenorhabditis elegans, the SWI3 homolog PSA-1 cooperates with the retinoblastoma protein homolog LIN-35 to control essential developmental events, and double mutants exhibit severe developmental defects leading to larval arrest. oup.comsdbonline.org
This compound as a Molecular Target for Investigating Disease Pathways
The critical role of the this compound and its homologs in the SWI/SNF complex, coupled with the frequent dysregulation of this complex in various diseases, makes SWI3 an important molecular target for investigating disease pathways and developing potential therapeutic strategies. nih.govaacrjournals.org
The discovery of the unique function of Swi3 and its mammalian homologs in regulating cellular bioenergetics and respiration has opened up new avenues for understanding the pathogenesis of diseases like cancer and neurological disorders. nih.govnih.gov This provides a novel mechanism for how the dysfunction of SWI/SNF components can contribute to these conditions, moving beyond their traditionally understood roles in chromatin remodeling for transcription. nih.gov Therefore, targeting the specific functions of SWI3 homologs in metabolic pathways could be a promising area for therapeutic intervention.
In the context of cancer, where SWI/SNF subunits are frequently mutated, the complex is considered a significant therapeutic target. aacrjournals.org The dependence of certain cancers on the remaining functional SWI/SNF complexes, or the synthetic lethality created by the loss of specific subunits, presents opportunities for targeted therapies. Small-molecule inhibitors of the ATPase activity of the SWI/SNF complex are being developed and have shown efficacy in preclinical models of cancers that are dependent on SWI/SNF function, such as uveal melanoma. aacrjournals.org While these inhibitors target the ATPase subunit, the central role of SWI3 and its homologs in complex assembly and stability suggests that targeting their interactions could also be a valid strategy. nih.gov
Furthermore, understanding the specific composition and function of aberrant SWI/SNF complexes formed in the absence of subunits like SWI3 is crucial for developing targeted therapies. nih.gov By elucidating how the loss of a particular subunit alters the complex's activity and interactions, it may be possible to design interventions that specifically target the aberrant complex or exploit its new vulnerabilities.
The connection of SWI3 homolog dysfunction to neurodevelopmental disorders also highlights its potential as a target for investigation in this area. nih.gov While therapeutic intervention in developmental disorders is complex, understanding the precise molecular consequences of SWI3 homolog mutations can provide valuable insights into the underlying disease mechanisms and may identify pathways that could be modulated to ameliorate some of the associated cellular phenotypes.
Finally, the involvement of SWI3 and its homologs in a multitude of cellular processes, including DNA repair and cell cycle control, makes it a valuable tool for dissecting these fundamental pathways and how their dysregulation contributes to disease. frontiersin.orgresearchgate.net By studying the effects of SWI3 manipulation in various model systems, researchers can continue to uncover novel disease mechanisms and identify new therapeutic targets.
Future Directions and Emerging Themes in Swi3 Protein Research
Elucidating the Full Repertoire and Specificity of SWI3-Containing Complexes
While SWI3 is known as a core component of SWI/SNF complexes, the precise composition and variability of SWI3-containing complexes in different cell types, developmental stages, and environmental conditions remain areas of active investigation. Studies in organisms like Arabidopsis suggest that SWI3 paralogs can exist in multiple SWI/SNF complexes with different combinations of ATPase subunits and other components, implying functional diversification. oup.comresearchgate.net Future research aims to fully elucidate the diverse array of SWI3-containing complexes. This involves identifying all interacting partners under various physiological contexts using advanced proteomic approaches. researchgate.net Understanding the specific subunit combinations that form distinct complexes is crucial for deciphering their unique roles in chromatin remodeling and gene regulation. Furthermore, research will focus on how the cellular context dictates the assembly and targeting of these specific SWI3-containing complexes, contributing to a more nuanced understanding of their functional specificity. oup.comnih.gov
Precision Mapping of SWI3 Protein-Nucleic Acid and Protein-Protein Interaction Interfaces
A detailed understanding of how this compound interacts with both DNA and other proteins is fundamental to unraveling its molecular mechanisms. While SWI/SNF complexes interact with DNA and histones to remodel chromatin, the specific contributions of SWI3 subunits to DNA binding and nucleosome recognition are still being explored. tandfonline.comresearchgate.net Future directions involve high-resolution mapping of the precise amino acid residues in SWI3 proteins that contact DNA and histones within the context of the assembled complex. researchgate.netnih.gov Similarly, precisely mapping the interaction interfaces between SWI3 and other SWI/SNF subunits, as well as with transcription factors and other regulatory proteins, is critical. researchgate.netnih.govresearchgate.netnih.gov Advanced techniques such as cryo-electron microscopy, protein crosslinking coupled with mass spectrometry, and high-throughput interaction mapping methods are expected to provide atomic-level details of these interactions. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org This will offer insights into how SWI3 contributes to complex assembly, stability, and recruitment to specific genomic loci. nih.govplos.org
Development of Advanced Methodological Tools for this compound Studies
Further progress in this compound research is contingent upon the development of more sophisticated methodological tools. This includes improved techniques for purifying specific SWI3-containing complexes, enhancing the resolution and throughput of protein-protein and protein-DNA interaction mapping, and developing advanced imaging techniques to visualize SWI3 dynamics in live cells. nih.govgavinpublishers.comnih.govcnio.es Novel genetic tools for targeted manipulation of SWI3 expression and function in various model systems will also be crucial. researchgate.net Furthermore, the application of artificial intelligence and machine learning algorithms for analyzing complex multi-omics datasets and predicting SWI3 function and interactions represents a significant future direction. researchgate.netbiorxiv.org These technological advancements will enable researchers to probe SWI3 biology with unprecedented detail and efficiency.
Investigating Therapeutic Modalities Targeting SWI3-Mediated Mechanisms in Disease Models
Given the frequent involvement of SWI/SNF complex subunits, including potential roles for SWI3, in various diseases, particularly cancer, a key future direction is the investigation of therapeutic modalities targeting SWI3-mediated mechanisms. nih.govnih.govnih.govresearchgate.net Mutations in SWI/SNF subunits are found in a significant percentage of cancers, suggesting that targeting these complexes could have therapeutic potential. nih.govnih.govnih.gov While directly targeting SWI3 might be challenging due to its essential nature as a core subunit, future research could explore strategies to indirectly modulate the activity or assembly of specific SWI3-containing complexes implicated in disease. nih.govresearchgate.net This could involve developing small molecules or other therapeutic agents that disrupt aberrant protein-protein interactions involving SWI3, restore the function of mutated complexes, or exploit synthetic lethal interactions in cells with SWI/SNF deficiencies. nih.govresearchgate.nethaldatx.com Pre-clinical studies using relevant disease models will be essential to evaluate the efficacy and specificity of such targeted therapies. nih.gov
Q & A
Q. What is the primary role of SWI3 in chromatin-remodeling complexes?
SWI3 is a core subunit of the SWI/SNF chromatin-remodeling complex, which regulates transcription by altering nucleosome positioning via ATP-dependent chromatin remodeling. SWI3 facilitates interactions with transcriptional activators (e.g., glucocorticoid receptors) and stabilizes the complex through its SWIRM, SANT, and leucine zipper domains . Methodologically, its role is confirmed through in vitro ATPase assays, co-immunoprecipitation (Co-IP) with activators, and genetic studies in yeast and plants showing transcriptional defects in swi3 mutants .
Q. How can SWI3 family members be identified across species?
SWI3 homologs are identified using sequence alignment tools (BLAST) and domain analysis (Pfam, SMART) to detect conserved motifs like SWIRM (PF04433) and SANT (PF00249). For example, in Arabidopsis thaliana, four SWI3 isoforms (SWI3A-D) were identified via phylogenetic analysis and domain conservation, revealing functional diversification during plant evolution . Experimental validation includes qRT-PCR for tissue-specific expression and yeast two-hybrid assays to confirm protein-protein interactions .
Q. What structural features define SWI3 proteins?
SWI3 proteins contain three conserved domains:
- SWIRM domain : Mediates protein-DNA or protein-protein interactions, critical for chromatin remodeling .
- SANT domain : Facilitates histone tail recognition, though its DNA-binding role is debated .
- Leucine zipper : Enables dimerization with other SWI3 subunits or regulatory proteins (e.g., HAB1 in ABA signaling) .
Structural studies use NMR (e.g., SRG3 SWIRM domain in Drosophila) and X-ray crystallography to resolve domain-specific functions .
Advanced Research Questions
Q. How do SWI3 isoforms achieve functional specificity in development?
In Arabidopsis, SWI3B regulates leaf development via lncRNA-mediated chromatin remodeling, while SWI3A is essential for embryogenesis. Functional specificity is determined by:
- Tissue-specific expression : RNA-seq data show SWI3B is highly expressed in leaves, whereas SWI3A dominates in embryos .
- Domain variations : SWI3B lacks a nuclear localization signal present in SWI3C, altering subcellular localization .
- Interaction partners : SWI3B binds IDN2 (lncRNA-binding protein), linking chromatin remodeling to transcriptional silencing .
Methodologies include tissue-specific RNAi knockdowns, CRISPR-Cas9 mutants, and ChIP-seq to map genomic targets .
Q. How to resolve contradictions in SWI3’s DNA-binding activity?
Discrepancies arise from domain-specific assays:
- SWIRM domain : NMR studies show weak DNA binding in Arabidopsis SWI3B but no activity in human SMARCC1 .
- SANT domain : In yeast, SWI3 does not contact DNA directly, but its SANT domain stabilizes histone interactions .
To address contradictions: - Use cross-linking assays (e.g., formaldehyde fixation) to test DNA binding in native chromatin contexts.
- Compare orthologs: SWI3 in Drosophila binds nucleosomal DNA, while mammalian SWI3 relies on auxiliary subunits .
Q. What experimental strategies are used to study SWI3 in ATP-dependent chromatin remodeling?
- ATPase assays : Purify SWI/SNF complexes and measure ATP hydrolysis rates under DNA/nucleosome stimulation .
- Nucleosome-binding assays : Use reconstituted nucleosomes with fluorescent tags to quantify SWI3-dependent binding via FRET or EMSA .
- Transcriptional activation : Test SWI3’s role in glucocorticoid receptor function using yeast reporter strains (swi1-3 mutants) and in vitro transcription systems .
Methodological Considerations
Q. How to validate SWI3 interactions in chromatin-remodeling complexes?
- Co-IP/MS : Immunoprecipitate SWI3 (e.g., anti-SMARCC1 antibodies) from nuclear extracts and identify co-purified proteins via mass spectrometry .
- Genetic suppression assays : In yeast, swi3 mutants are rescued by SWI3 homologs, confirming functional conservation .
- BioID proximity labeling : Fuse SWI3 with BirA* to biotinylate interacting partners in live cells, followed by streptavidin pulldown .
Q. How to analyze SWI3-dependent chromatin changes genome-wide?
- ATAC-seq : Measure nucleosome accessibility in swi3 mutants vs. wild-type .
- ChIP-seq : Map SWI3 binding sites or histone modifications (e.g., H3K27ac) altered by SWI3 depletion .
- RNA-seq : Identify differentially expressed genes linked to SWI3-mediated remodeling .
Data Interpretation Challenges
Q. How to address conflicting reports on SWI3’s role in transcriptional activation vs. repression?
Contradictions arise from context-dependent roles:
- Activation : SWI3 enables glucocorticoid receptor binding to nucleosomal DNA in yeast .
- Repression : In plants, SWI3B recruits polycomb repressors to silence floral genes .
Resolution : Use cell-type-specific knockouts and compare chromatin states (e.g., H3K4me3 for active vs. H3K27me3 for repressive regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
